molecular formula C18H20N4O3S B2811796 (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 1171171-57-5

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone

カタログ番号: B2811796
CAS番号: 1171171-57-5
分子量: 372.44
InChIキー: XRPHLXMJYDWKIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone features a piperazine core linked to two distinct moieties: a 4-nitrophenyl group and a 4-cyclopropylthiazol-2-ylmethyl substituent. The 4-nitrophenyl group introduces strong electron-withdrawing properties, while the cyclopropylthiazole moiety adds steric bulk and lipophilicity.

特性

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-18(14-3-5-15(6-4-14)22(24)25)21-9-7-20(8-10-21)11-17-19-16(12-26-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPHLXMJYDWKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone is a synthetic organic molecule characterized by a complex structure that integrates a piperazine ring, a thiazole moiety, and a nitrophenyl group. This unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological research.

Chemical Structure

The molecular formula for this compound is C19H21N3O2SC_{19}H_{21}N_3O_2S with a molecular weight of 385.5 g/mol. The structural components can be summarized as follows:

ComponentDescription
Piperazine Ring A common motif in medicinal chemistry that enhances biological activity.
Thiazole Moiety Known for its antimicrobial and anticancer properties.
Nitrophenyl Group May contribute to the compound's electronic properties and reactivity.

Synthesis

The synthesis of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions, including:

  • Formation of the piperazine derivative.
  • Introduction of the cyclopropylthiazole moiety.
  • Coupling with the nitrophenyl group through methanone linkage.

Each step requires careful optimization to achieve high yields and purity of the final product .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some notable findings include:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties, suggesting that (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone may also possess similar effects .
  • Anticancer Potential : The structural features imply potential efficacy against various cancer cell lines, as thiazole derivatives are often explored for their antitumor activities.
  • Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the therapeutic potential of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone:

  • Antibacterial Studies : A study on similar piperazine derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .
  • Anticancer Research : Research on thiazole-containing compounds has revealed mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest, which may be relevant to this compound's profile.
  • Neurotransmitter Interaction : Studies indicate that piperazine derivatives can modulate dopamine receptors, which may lead to advancements in treating psychiatric disorders .

Interaction Studies

Understanding how (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking and surface plasmon resonance can provide insights into binding affinities and interactions with specific targets like enzymes or receptors.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Variations and Implications

Compound Name Aryl Group Substituent Piperazine Modification Heterocyclic Component Key Implications Reference
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone 4-Nitrophenyl Unmodified piperazine 4-Cyclopropylthiazole High lipophilicity; electron-withdrawing nitro group may enhance reactivity. N/A
1-(4-Chlorophenyl)cyclopropylmethanone 4-Chlorophenyl Unmodified piperazine None Chlorine substituent offers moderate electron-withdrawing effects; reduced steric bulk.
(4-Methylpiperazin-1-yl)(4-triazole-phenyl)methanone Triazole-phenyl 4-Methylpiperazine 1H-1,2,4-triazole Methyl group on piperazine enhances solubility; triazole improves hydrogen bonding.
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone 4-Trifluoromethylphenyl Unmodified piperazine Thiophene Trifluoromethyl enhances hydrophobicity; thiophene provides aromatic π-stacking.

Aryl Group Substituent Effects

  • 4-Nitrophenyl (Target Compound): The nitro group is strongly electron-withdrawing, which may increase electrophilicity and metabolic stability compared to halogenated analogs like 4-chlorophenyl . However, this could reduce solubility.
  • 4-Chlorophenyl (): Chlorine offers moderate electronegativity with lower steric hindrance than nitro or trifluoromethyl groups, possibly favoring receptor binding in less crowded environments .

Piperazine Modifications

  • Unmodified Piperazine (Target Compound, ): The absence of substituents on piperazine preserves its basicity, which may enhance protonation-dependent interactions (e.g., with acidic residues in target proteins).

Heterocyclic Component Variations

  • 4-Cyclopropylthiazole (Target Compound): The cyclopropyl group introduces rigidity and lipophilicity, which may enhance binding to hydrophobic pockets. Thiazole’s sulfur atom could engage in hydrogen bonding or van der Waals interactions.
  • 1H-1,2,4-Triazole (): The triazole ring enables hydrogen bonding, improving target affinity in polar environments .

Research Findings and Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

Electron-withdrawing groups (nitro, trifluoromethyl) may enhance stability but require balancing with solubility-enhancing modifications (e.g., methylpiperazine in ).

Heterocyclic bulk (cyclopropylthiazole vs. thiophene) influences steric interactions, with implications for selectivity in drug design.

Piperazine modifications can fine-tune basicity and solubility, critical for optimizing bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Formation of the Piperazine Core : Starting with piperazine derivatives, nucleophilic substitution introduces the cyclopropylthiazole moiety .

Ketone Coupling : Reacting the piperazine intermediate with 4-nitrobenzoyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to form the methanone bridge .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity .

  • Critical Parameters : Temperature (0–25°C for acylations), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 acyl chloride:piperazine) significantly impact yields .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., piperazine N–CH2_2, nitrophenyl aromatic protons) and confirm regiochemistry .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 413.2) .

Q. How is preliminary pharmacological activity screened for this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or GPCRs (IC50_{50} determination via fluorescence polarization) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50} reported in µM ranges) .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like N-alkylation byproducts?

  • Methodological Answer :

  • Optimization Strategies :
  • Use bulky bases (e.g., DBU) to favor N-acylation over N-alkylation .
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 hours) and improve regioselectivity .
  • Yield Data :
StepReagentYield (%)Purity (%)
Acylation4-Nitrobenzoyl chloride7892
PurificationColumn Chromatography6598

Q. What strategies are effective in structure-activity relationship (SAR) studies for piperazine-based analogs?

  • Methodological Answer :

  • Substituent Variation :
  • Thiazole Ring : Replace cyclopropyl with methyl/ethyl to assess steric effects .
  • Nitro Group : Substitute with amino or trifluoromethyl to modulate electron-withdrawing properties .
  • Activity Trends :
Substituent (R)IC50_{50} (Kinase X, µM)Solubility (mg/mL)
Cyclopropyl0.450.12
Methyl1.20.35
Ethyl2.10.28

Q. How can computational modeling predict target interactions and guide experimental design?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB: 1ATP). Key interactions:
  • Nitrophenyl group with hydrophobic residues (e.g., Phe80) .
  • Piperazine nitrogen with Asp184 (hydrogen bonding) .
  • MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns indicates stable binding) .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardization :
  • Use identical assay conditions (e.g., ATP concentration in kinase assays) .
  • Validate cell line authenticity (STR profiling) to prevent cross-contamination .
  • Meta-Analysis : Compare data from ≥3 independent studies; apply ANOVA to identify outliers .

Q. What formulation strategies address poor aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Co-Solvents : Use 10% DMSO + 5% Tween-80 in saline for IP administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。